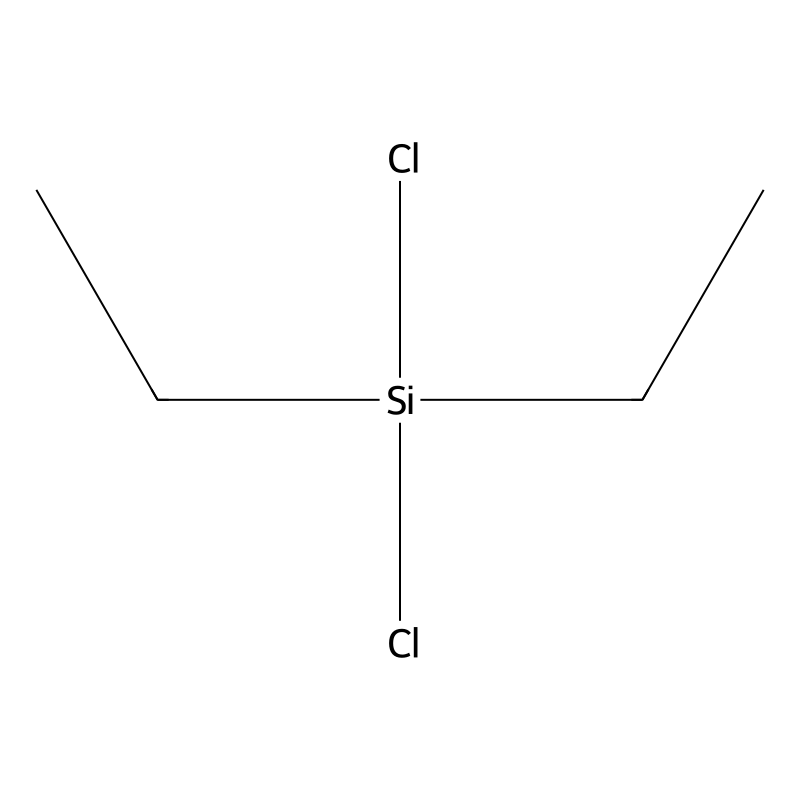

Dichlorodiethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G SOL IN 100 ML ETHER

Canonical SMILES

Organic Synthesis:

- Precursor for Organosilicon Compounds: Dichlorodiethylsilane serves as a versatile starting material for synthesizing various organosilicon compounds, including silanes, siloxanes, and silylenes. These compounds possess unique properties, making them valuable in diverse applications, such as:

- Silicone polymers: Used in sealants, adhesives, and coatings due to their excellent thermal stability, water repellency, and elasticity .

- Silicones in electronics: Employed in the production of microchips and other electronic components due to their insulating properties .

- Organosilicon precursors in material science: Utilized as precursors for the synthesis of advanced materials like ceramics and composites .

Analytical Chemistry:

- Ethchlorvynol Assay: Dichlorodiethylsilane plays a specific role in the analysis of ethchlorvynol, a sedative-hypnotic drug. It reacts with ethchlorvynol to form a derivative that can be detected using analytical techniques like gas chromatography and mass spectrometry .

Materials Research:

- Chemical Vapor Deposition (CVD) Precursor: Dichlorodiethylsilane can be used as a precursor for depositing thin films of silicon and other related materials onto various substrates like silicon wafers and glass. These thin films find applications in:

Dichlorodiethylsilane, also known as dichlorodimethylsilane, is an organosilicon compound with the molecular formula and a molecular weight of 129.06 g/mol. It appears as a colorless, fuming liquid with a pungent odor and is highly flammable. This compound is primarily used in the synthesis of silicone polymers and as a silylating agent in various

Dichlorodiethylsilane is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

- Toxicity: Dichlorodiethylsilane is considered moderately toxic and can cause irritation upon inhalation, skin contact, or ingestion [].

- Flammability: Dichlorodiethylsilane has a low flash point, indicating its flammability. It can ignite readily in the presence of heat or open flames [].

- Reactivity: Dichlorodiethylsilane reacts violently with water, releasing hydrochloric acid fumes, which are corrosive and toxic [].

- Hydrolysis: When exposed to water, it hydrolyzes to produce hydrogen chloride and siloxane compounds. The reaction can be represented as:This reaction is exothermic and releases corrosive fumes of hydrogen chloride .

- Reactions with Alcohols: It can react with alcohols to form siloxanes:where represents an alkyl group .

- Polymerization: In the presence of sodium or potassium, dichlorodiethylsilane can undergo polymerization to form polysilanes:where is a metal such as sodium or potassium .

Dichlorodiethylsilane exhibits significant toxicity upon exposure. Inhalation can lead to respiratory irritation, coughing, and pulmonary edema. Skin contact may cause severe burns, while ingestion can result in serious gastrointestinal damage and systemic toxicity. The compound's corrosive nature makes it hazardous in laboratory settings, necessitating strict safety protocols during handling .

Dichlorodiethylsilane can be synthesized through several methods:

- Direct Chlorination: Silicon reacts with methyl chloride in the presence of a copper catalyst at elevated temperatures (around 300 °C). The reaction produces dichlorodiethylsilane along with other chlorosilanes.

- Hydrolysis of Dimethyldichlorosilane: This method involves hydrolyzing dimethyldichlorosilane to yield dichlorodiethylsilane under controlled conditions .

Dichlorodiethylsilane has various applications in industrial and research settings:

- Silylating Agent: It is widely used in organic synthesis for introducing silane groups into organic molecules.

- Precursor for Silicones: The compound serves as a precursor for silicone polymers, which are utilized in sealants, adhesives, and coatings.

- Surface Modification: It is employed for modifying surfaces to enhance properties such as hydrophobicity and adhesion .

Studies on the interactions of dichlorodiethylsilane with biological systems indicate its potential for causing severe irritation and damage upon contact with tissues. Research has shown that exposure can lead to acute respiratory distress and skin burns. The compound's reactivity with moisture also poses risks in environments where exposure to air or water is possible .

Dichlorodiethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Dimethyldichlorosilane | Used primarily for producing silicone polymers; reacts vigorously with water. | |

| Trichloroethylsilane | Contains three chlorine atoms; more reactive than dichlorodiethylsilane. | |

| Dichloromethylsilane | Similar reactivity but fewer alkyl groups; used less frequently in silicone production. | |

| Trimethylchlorosilane | Contains three methyl groups; less toxic compared to dichlorodiethylsilane. |

Dichlorodiethylsilane is unique due to its specific structure that allows it to effectively introduce silane groups while maintaining a balance between reactivity and stability compared to other chlorinated silanes .

Physical Description

Color/Form

Boiling Point

129 °C (decomposes)

Flash Point

77 °F (25 °C) (open cup)

Vapor Density

5.14 (Air = 1)

Density

1.0504 g/cu cm at 20 °C

Melting Point

-96.5 °C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.9 mm Hg at 25 °C

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Grade: Technical

Storage Conditions

All containers, pipes, apparatus, installations, and structures used for mfr, storage, transport or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear danger symbol for corrosives. /Corrosive substances/

Stability Shelf Life

Decomposes in alcohol